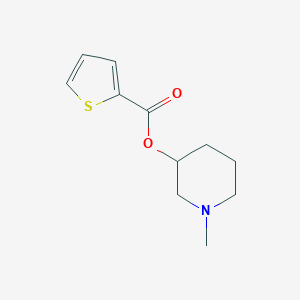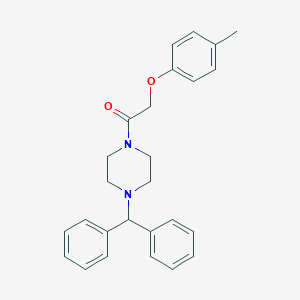![molecular formula C19H19N3O B252693 N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252693.png)
N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound is also known as MMB-PB, and it belongs to the class of benzylamine derivatives. MMB-PB has been synthesized using a variety of methods, and its mechanism of action has been studied extensively. In
作用機序
The mechanism of action of MMB-PB is not fully understood, but it is believed to involve the activation of the PPARγ receptor. PPARγ is a nuclear receptor that plays a role in regulating gene expression and has been implicated in various diseases. MMB-PB has been shown to bind to PPARγ and activate its transcriptional activity, leading to changes in gene expression that may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MMB-PB has been shown to have a variety of biochemical and physiological effects. In cancer cells, MMB-PB has been shown to induce apoptosis by activating caspase-3 and -9. In inflammation research, MMB-PB has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In neurological research, MMB-PB has been shown to improve cognitive function and reduce oxidative stress.
実験室実験の利点と制限
One advantage of using MMB-PB in lab experiments is its relatively low toxicity compared to other compounds. MMB-PB has been shown to have low cytotoxicity in cancer cells, making it a promising candidate for further research. However, one limitation of using MMB-PB in lab experiments is its limited water solubility, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are many potential future directions for MMB-PB research. One area of interest is its potential use in combination therapy for cancer treatment. MMB-PB has been shown to enhance the effects of other anticancer drugs, and further research is needed to explore its potential in combination therapy. Another area of interest is its potential use in neurological disorders, such as Alzheimer's disease. MMB-PB has been shown to have neuroprotective effects, and further research is needed to explore its potential in treating neurological disorders. Additionally, further research is needed to explore the full mechanism of action of MMB-PB and its potential use in other diseases.
Conclusion
In conclusion, MMB-PB is a promising compound that has gained attention in scientific research due to its potential therapeutic effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of MMB-PB in various diseases and to explore its use in combination therapy and neurological disorders.
合成法
MMB-PB can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylbenzylamine and 3-(2-pyrimidinyloxy)benzyl chloride in the presence of a base. This reaction yields MMB-PB as a white solid. Other methods involve the use of different reagents and conditions, but the overall goal is to produce MMB-PB with high purity and yield.
科学的研究の応用
MMB-PB has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MMB-PB has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, MMB-PB has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, MMB-PB has been shown to have neuroprotective effects and improve cognitive function.
特性
製品名 |
N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine |
|---|---|
分子式 |
C19H19N3O |
分子量 |
305.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C19H19N3O/c1-15-6-8-16(9-7-15)13-20-14-17-4-2-5-18(12-17)23-19-21-10-3-11-22-19/h2-12,20H,13-14H2,1H3 |
InChIキー |
DKNDXBAONQMEDD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
正規SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)
![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)

![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)
